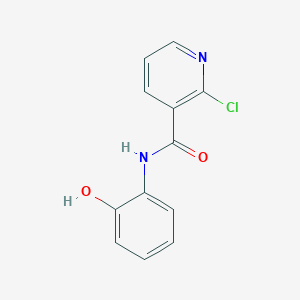

2-氯-N-(2-羟基苯基)-烟酰胺

描述

Synthesis Analysis

The synthesis of related compounds has been studied extensively. For instance, the synthesis of phenoxy acetamide and its derivatives has been explored . Also, the synthesis of coumarin heterocycles, which are valuable kinds of oxygen-containing heterocycles, has been considered by many organic and pharmaceutical chemists .科学研究应用

烟酰胺和神经认知功能

烟酰胺,维生素 B3 的一种形式和烟酰胺腺嘌呤二核苷酸 (NAD+) 的前体,在细胞代谢、应激反应和免疫信号传导中起着至关重要的作用。它已被研究用于潜在的神经保护作用,研究表明在保护和增强神经认知功能方面有益。这包括与年龄相关的认知能力下降、阿尔茨海默病、帕金森病以及缺血和创伤引起脑损伤 (Rennie 等,2015)。

细胞代谢和安全性评估

高剂量烟酰胺已被提议用于各种治疗应用,包括神经功能障碍和炎症性疾病。然而,其在高剂量下的安全性是一个问题,可能对动物和人类产生潜在的不良影响,如肝毒性,并且长期使用可能发生表观遗传改变。强调需要进一步研究以确保烟酰胺的安全应用 (Hwang & Song,2020)。

烟酰胺在癌症和代谢性疾病中的作用

烟酰胺 N-甲基转移酶 (NNMT) 是一种催化使用 S-腺苷-L-蛋氨酸对烟酰胺进行甲基化的酶,与各种癌症和代谢性疾病有关。它的过表达与肿瘤进展、转移和不良的临床结果相关。NNMT 被认为是诊断和预后的潜在生物标志物,也是抗癌治疗的靶点 (Campagna 等,2021)。

药理学和营养学应用

烟酰胺核糖,烟酰胺的另一种衍生物,已显示出作为一种营养物质的潜力,用于改善线粒体功能和增强依赖于长寿蛋白的信号传导。它在胰岛素敏感性、神经保护和对抗衰老方面具有潜在益处。对 NAD+ 代谢在代谢性疾病中的探索突出了烟酰胺衍生物的治疗潜力 (Elhassan 等,2017)。

环境和毒理学考虑

虽然与“2-氯-N-(2-羟基苯基)-烟酰胺”没有直接关系,但考虑相关化合物的更广泛的环境和毒理学影响非常重要。例如,抗菌剂三氯生及其降解产物因其在环境中的持久性和毒性而引起了人们的关注。这些研究强调了评估用于医疗和消费产品的化学化合物的环境影响和安全性的重要性 (Bedoux 等,2012)。

作用机制

Target of Action

The primary target of 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, the compound can disrupt the growth and replication of cells .

Mode of Action

2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide interacts with its target, DHFR, by binding to the enzyme’s active site. This binding inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . The resulting changes include a decrease in nucleotide production, which can inhibit DNA synthesis and cell replication .

Biochemical Pathways

The compound affects the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate. This conversion is a critical step in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. By inhibiting DHFR, 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide disrupts this pathway, leading to a decrease in nucleotide production and, consequently, DNA synthesis .

Result of Action

The inhibition of DHFR by 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide leads to a decrease in nucleotide production, disrupting DNA synthesis and cell replication . This disruption can result in the death of rapidly dividing cells, such as fungal cells . The compound has shown promising antifungal activity against clinical isolates of Candida tropicalis and Candida parapsilosis, suggesting potential therapeutic applications .

属性

IUPAC Name |

2-chloro-N-(2-hydroxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-11-8(4-3-7-14-11)12(17)15-9-5-1-2-6-10(9)16/h1-7,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPHHUWYPVJKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[5-(2,4-difluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B503272.png)

![5-{1-[4-(methyloxy)phenyl]-1H-tetraazol-5-yl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B503278.png)

![4-(4-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidin-2-amine](/img/structure/B503279.png)

![3-{1-[4-(methyloxy)phenyl]-1H-tetraazol-5-yl}-4-phenylquinoline](/img/structure/B503280.png)

![5-fluoro-3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B503281.png)

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B503282.png)

![1-(4-chlorophenyl)-5-{5-[4-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B503283.png)

![1-(4-chlorophenyl)-5-[5-(2-thienyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B503284.png)

![5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinylamine](/img/structure/B503285.png)

![Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl ether](/img/structure/B503288.png)

![2-[({[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methyl)sulfanyl]-1,3-benzoxazole](/img/structure/B503289.png)

![1-phenyl-5-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-1H-tetraazole](/img/structure/B503292.png)